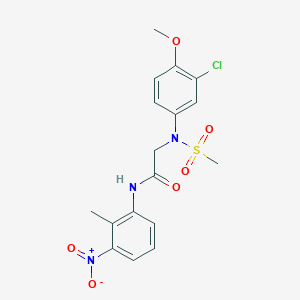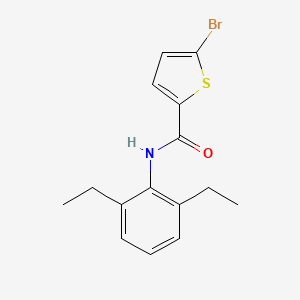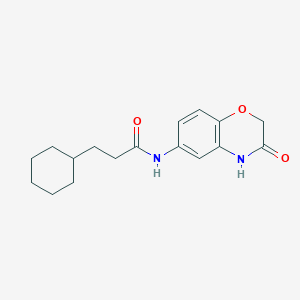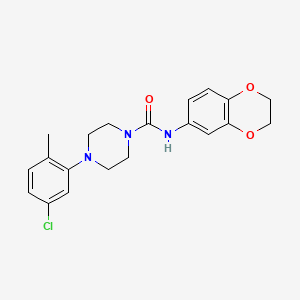![molecular formula C14H9N5OS B4651007 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651007.png)
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Vue d'ensemble
Description
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that this compound may act as a DNA intercalator, leading to DNA damage and cell death.
Biochemical and Physiological Effects
Studies have shown that 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to decrease the levels of glutathione, a major antioxidant in cells. In addition, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and proteasome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has also been shown to have anticancer and antimicrobial activity, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the development of analogs of this compound with improved solubility and efficacy. Another direction is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the use of this compound as a fluorescent probe for the detection of metal ions can be explored further for various applications, including environmental monitoring and medical diagnosis.
Conclusion
In conclusion, 3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound in various fields, including drug development and environmental monitoring.
Applications De Recherche Scientifique
3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in scientific research. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-(furan-2-yl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c1-3-10(9-15-7-1)5-6-12-18-19-13(11-4-2-8-20-11)16-17-14(19)21-12/h1-9H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFGTCXVGVUTE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)
![2-{1-(4-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4650941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4650946.png)

![N-isobutyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4650967.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)

![2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4651000.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)
![methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4651013.png)

![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)